CAY10578
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CAY10578 involves the iodination of isoindoline derivatives. The general synthetic route includes the following steps:
Formation of Isoindoline Derivative: The starting material, isoindoline, undergoes a series of reactions to introduce the necessary functional groups.
Iodination: The introduction of iodine atoms at specific positions on the isoindoline ring is achieved using iodine and an oxidizing agent under controlled conditions.
Acetylation: The final step involves the acetylation of the iodinated isoindoline derivative to form 4,5,6,7-tetraiodo-1,3-dioxo-2-isoindolineacetic acid
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the iodination and acetylation reactions.
Purification: The crude product is purified using techniques such as recrystallization and chromatography to achieve high purity levels (≥95%).
Quality Control: The final product undergoes rigorous quality control tests to ensure consistency and purity
Chemical Reactions Analysis
Types of Reactions
CAY10578 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can be performed to remove iodine atoms, leading to deiodinated derivatives.
Substitution: Halogen substitution reactions can occur, where iodine atoms are replaced by other halogens or functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions are carried out using reagents like sodium iodide and bromine
Major Products
The major products formed from these reactions include deiodinated derivatives, halogen-substituted compounds, and higher oxidation state derivatives .
Scientific Research Applications
CAY10578 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of CK2 and its effects on various biochemical pathways.
Biology: Employed in cell signaling studies to understand the role of CK2 in cellular processes such as apoptosis and proliferation.
Medicine: Investigated as a potential anticancer agent due to its ability to inhibit CK2, which is overactive in many cancers.
Industry: Utilized in the development of kinase inhibitors and other therapeutic agents
Mechanism of Action
CAY10578 exerts its effects by competitively inhibiting the ATP-binding site of CK2. This inhibition prevents CK2 from phosphorylating its substrates, leading to the disruption of various signaling pathways involved in cell growth and survival. The compound displays high selectivity for CK2, with minimal inhibition of other protein kinases such as Glycogen Synthase Kinase 3, Cyclin-dependent Kinase 5, and Mitogen- and Stress-activated Protein Kinase 1 .
Comparison with Similar Compounds
Similar Compounds
TBB (4,5,6,7-tetrabromobenzotriazole): Another CK2 inhibitor with a similar structure but different halogen atoms.
DMAT (2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole): A potent CK2 inhibitor with a different core structure.
CX-4945 (Silmitasertib): A clinically investigated CK2 inhibitor with a distinct chemical structure
Uniqueness
CAY10578 is unique due to its high selectivity for CK2 and its ability to inhibit the kinase with minimal off-target effects. Its tetraiodo substitution pattern provides a distinct advantage in terms of potency and selectivity compared to other CK2 inhibitors .
Properties
IUPAC Name |
2-(4,5,6,7-tetraiodo-1,3-dioxoisoindol-2-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3I4NO4/c11-5-3-4(6(12)8(14)7(5)13)10(19)15(9(3)18)1-2(16)17/h1H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSXICNYHDJIAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N1C(=O)C2=C(C1=O)C(=C(C(=C2I)I)I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3I4NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
708.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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